Bornaprolol
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Overview
Description
It is a synthetic compound with the chemical formula C19H29NO2 and a molar mass of 303.446 g·mol−1 . Bornaprolol is primarily used in the treatment of cardiovascular diseases due to its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bornaprolol involves a multi-step chemical reaction. The process begins with the reaction between 2-(Bicyclo[2.2.1]hept-2-yl)phenol and epichlorohydrin in the presence of sodium metal. This reaction forms an intermediate compound, which is then treated with isopropylamine to open the oxirane ring, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is optimized for large-scale manufacturing. This involves the use of high-purity reagents and controlled reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bornaprolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the phenoxy or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Bornaprolol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-adrenergic antagonists.
Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Studied for its potential therapeutic effects in treating cardiovascular diseases, such as hypertension and arrhythmias.
Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.
Mechanism of Action
Bornaprolol exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This inhibition prevents the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors. As a result, this compound reduces heart rate, myocardial contractility, and blood pressure, making it effective in the treatment of cardiovascular conditions .
Comparison with Similar Compounds
Propranolol: Another non-selective beta-blocker used for similar indications.
Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.
Metoprolol: A selective beta-1 blocker commonly used in the treatment of hypertension and angina.
Comparison: Bornaprolol is unique in its structure, featuring a bicyclo[2.2.1]heptanyl group, which distinguishes it from other beta-blockers. This unique structure may contribute to its specific pharmacokinetic and pharmacodynamic properties, such as its long duration of action and high affinity for beta-adrenergic receptors .
Properties
CAS No. |
66451-06-7 |
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Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-[2-(2-bicyclo[2.2.1]heptanyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C19H29NO2/c1-13(2)20-11-16(21)12-22-19-6-4-3-5-17(19)18-10-14-7-8-15(18)9-14/h3-6,13-16,18,20-21H,7-12H2,1-2H3 |
InChI Key |
NACJSVRGPPMZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1C2CC3CCC2C3)O |
Origin of Product |
United States |
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